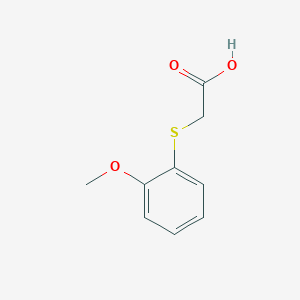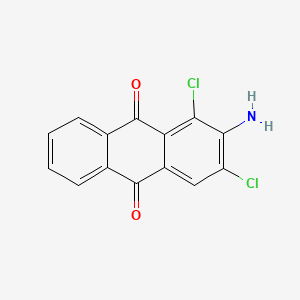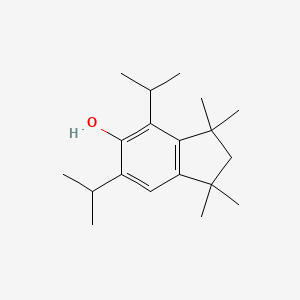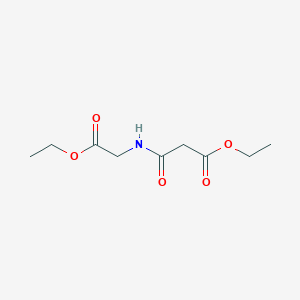![molecular formula C13H25N5O7 B1606669 Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid CAS No. 79220-32-9](/img/structure/B1606669.png)
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves the synthesis of L-arginyl and L-glutamic acid, followed by their combination with acetic acid to form the acetate salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in protein synthesis and is used in studies related to amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins by acting as a substrate for enzymes involved in peptide bond formation. Additionally, it may modulate immune responses by influencing the production of nitric oxide and other signaling molecules .
Comparison with Similar Compounds
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid can be compared with other similar compounds, such as:
L-Arginine: A precursor to this compound, known for its role in nitric oxide production.
L-Glutamic Acid: Another precursor, involved in neurotransmission and protein synthesis.
L-Arginyl-L-glutamic acid: The non-acetate form of the compound, with similar biochemical properties but different solubility and stability characteristics.
This compound is unique due to its specific combination of L-arginyl and L-glutamic acid with acetic acid, which enhances its stability and solubility in various research applications .
Properties
CAS No. |
79220-32-9 |
|---|---|
Molecular Formula |
C13H25N5O7 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H21N5O5.C2H4O2/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18;1-2(3)4/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15);1H3,(H,3,4) |
InChI Key |
GBKKXOZVDFDMNG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
Key on ui other cas no. |
79220-32-9 |
sequence |
RE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















